Phenanthrene-9-carbaldehyde
Description
Overview of Phenanthrene-9-carbaldehyde within Polycyclic Aromatic Hydrocarbon Chemistry
As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound consists of a three-ring aromatic system with an aldehyde group attached. ontosight.ai Its chemical formula is C₁₅H₁₀O, and it has a molecular weight of approximately 206.24 g/mol . nih.gov The compound typically appears as a white to pale yellow crystalline powder. nbinno.com Its properties are intrinsically linked to the extended π-system of the phenanthrene (B1679779) core, which imparts characteristics such as fluorescence. ontosight.ai
| Property | Value |
| Molecular Formula | C₁₅H₁₀O |
| Molecular Weight | 206.24 g/mol |
| Appearance | Crystalline powder |
| CAS Number | 4707-71-5 |
| Melting Point | 100-103 °C |
| This table summarizes key properties of this compound. Data sourced from nih.govsigmaaldrich.comsigmaaldrich.com. |
Significance of the Aldehyde Moiety at the C9 Position
The aldehyde group (-CHO) at the C9 position of the phenanthrene skeleton is the cornerstone of this compound's chemical utility. This functional group provides a reactive site for a multitude of organic transformations. ontosight.ai For instance, it readily undergoes condensation reactions with primary amines to form Schiff bases, which are a class of compounds with diverse applications. dergipark.org.tr
Furthermore, the aldehyde allows for nucleophilic addition and other derivatizations, enabling the synthesis of a wide array of more complex molecules. ontosight.ai Researchers have leveraged this reactivity to create fluorescent probes, dyes, and materials for organic electronics. ontosight.ainbinno.com The specific placement at the C9 position influences the electronic properties and steric environment of the molecule, which can be fine-tuned for specific applications.
Historical Context and Evolution of Research on this compound
The study of phenanthrene and its derivatives has a long history, with early work focusing on their synthesis and basic characterization. One of the established methods for synthesizing this compound is through the oxidation of 9-methylphenanthrene. ontosight.ai Another historical synthetic route involves the reaction of phenanthrene with chloroform (B151607) and aluminum chloride, followed by hydrolysis. ontosight.ai
Initial research laid the groundwork for understanding the fundamental reactivity of this compound. Over time, the focus of research has evolved significantly. Contemporary studies are less concerned with its basic synthesis and more with harnessing its unique properties for advanced applications. Modern research explores its use as a key intermediate in the production of fluorescent materials, organic semiconductors, and as a structural component in the investigation of novel compounds with potential biological activity, such as antitumor agents. nbinno.com This shift from foundational chemistry to applied materials science and medicinal chemistry highlights the enduring relevance of this compound in the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIGCMPORCORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197024 | |
| Record name | Phenanthrene-9-carbaldehyde | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-71-5 | |
| Record name | 9-Phenanthrenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-71-5 | |
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| Record name | Phenanthrene-9-carbaldehyde | |
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| Record name | 9-Phenanthrenecarboxaldehyde | |
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| Record name | Phenanthrene-9-carbaldehyde | |
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| Record name | Phenanthrene-9-carbaldehyde | |
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| Record name | PHENANTHRENE-9-CARBALDEHYDE | |
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Advanced Synthetic Methodologies and Mechanistic Investigations for Phenanthrene 9 Carbaldehyde
Regioselective Synthetic Approaches to Phenanthrene-9-carbaldehyde
The selective introduction of a formyl group at the C9 position of phenanthrene (B1679779) is a key challenge in the synthesis of this compound. Several classical and modern synthetic methods have been developed to achieve this regioselectivity.
Palladium-Catalyzed Heck Reactions for Phenanthrene Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the construction of carbon-carbon bonds. espublisher.comorganic-chemistry.org While direct formylation of phenanthrene via a Heck-type reaction is not a standard approach, this methodology is instrumental in synthesizing phenanthrene derivatives that can be subsequently converted to the desired aldehyde. espublisher.comespublisher.comresearchgate.netespublisher.com
The Mizoroki-Heck reaction, for instance, involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgacademie-sciences.fr This can be adapted to build the phenanthrene skeleton from simpler precursors, which can then undergo further functionalization. academie-sciences.fr A notable strategy involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction, which has been utilized to synthesize various phenanthrene derivatives. espublisher.comespublisher.comresearchgate.netespublisher.com The reaction conditions for these transformations are critical and typically involve a palladium catalyst, a base, and a suitable solvent.
| Catalyst System | Reactants | Key Features | Reference |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aromatic bromoaldehydes | Synthesis of phenanthrene and alkyl phenanthrenes in moderate to good yields. | espublisher.comresearchgate.net |
| Herrmann's palladacycle, NaOAc | Aryl halides and stilbene (B7821643) precursors | A direct approach to stilbenes, which are precursors for phenanthrene derivatives via photocyclization. | academie-sciences.fr |
| Pd(OAc)₂/PPh₃ | 2-iodotoluene, 2-bromobenzoic acid, norbornadiene | One-pot synthesis of phenanthrene scaffold via a retro-Diels-Alder reaction. | polyu.edu.hk |
The mechanism of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. diva-portal.org The regioselectivity of the arylation on the alkene is a crucial aspect, with electron-rich olefins often yielding a mixture of internal and terminal arylation products. diva-portal.org
Grignard Reagent-Mediated Formylation at the C9 Position
The use of Grignard reagents offers a classic yet effective method for the formylation of aromatic compounds. In the context of this compound synthesis, this approach typically involves the preparation of a 9-phenanthryl Grignard reagent, which is then reacted with a suitable formylating agent.
A common strategy involves the reaction of 9-bromophenanthrene (B47481) with magnesium to form 9-phenanthrylmagnesium bromide. This organometallic intermediate can then be treated with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate to introduce the aldehyde functionality. tcichemicals.com The reaction of Grignard reagents with formamides is a well-established method for aldehyde synthesis. tcichemicals.com
| Grignard Reagent | Formylating Agent | Product | Reference |
| 9-Phenanthrylmagnesium bromide | N,N-Dimethylformamide (DMF) | This compound | tcichemicals.com |
| 2-Biaryl Grignard reagents | Alkynes (with CrCl₂ catalyst) | Phenanthrenes | chemistryviews.org |
Recent advancements have also demonstrated chromium-catalyzed reactions of 2-biaryl Grignard reagents with alkynes to synthesize phenanthrenes, where the alkyne acts as a hydrogen acceptor. chemistryviews.org While not a direct formylation, this highlights the versatility of Grignard reagents in constructing the core phenanthrene structure.
Gattermann Hydrogen Cyanide Synthesis from Phenanthrene
The Gattermann reaction is a classic method for the formylation of aromatic compounds. wikipedia.orgaskiitians.combyjus.comslideshare.net It traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgaskiitians.combyjus.com The reaction proceeds via electrophilic aromatic substitution, where a reactive electrophile is generated in situ and attacks the electron-rich aromatic ring. askiitians.comyoutube.com
For phenanthrene, the C9 and C10 positions are the most electron-rich and thus most susceptible to electrophilic attack. The Gattermann reaction can be used to introduce a formyl group at the C9 position. chempedia.info However, the high toxicity of hydrogen cyanide has led to the development of safer modifications, such as the use of zinc cyanide (Zn(CN)₂) or sodium cyanide. wikipedia.org The reaction of phenanthrene with HCN and HCl is a known route to produce this compound. chempedia.info
The mechanism involves the formation of a formimidoyl chloride intermediate, which then acts as the electrophile. Subsequent hydrolysis of the resulting aldimine yields the aldehyde. youtube.com
Rosenmund Reduction of 9-Phenanthroyl Chloride
The Rosenmund reduction is a widely used method for the selective reduction of acyl chlorides to aldehydes. juniperpublishers.comalfa-chemistry.comjk-sci.comgoogle.com This catalytic hydrogenation is carried out using a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction of the aldehyde to an alcohol. alfa-chemistry.comjk-sci.com
This method has been successfully applied to the synthesis of this compound from 9-phenanthroyl chloride. chempedia.info The starting material, 9-phenanthroyl chloride, can be prepared from the corresponding phenanthrene-9-carboxylic acid. The reduction is typically performed by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent containing the catalyst.
| Substrate | Catalyst | Key Features | Reference |
| 9-Phenanthroyl Chloride | Pd/BaSO₄ (poisoned) | Selective reduction to the aldehyde, preventing over-reduction. | chempedia.infojk-sci.com |
| Various Acyl Chlorides | Rosenmund catalyst | Applicable to a wide range of aliphatic, aromatic, and heterocyclic aldehydes. | google.com |
The success of the Rosenmund reduction hinges on the deactivation of the catalyst, which can be achieved using various "poisons" like quinoline-sulfur or thiourea. alfa-chemistry.comgoogle.com The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. jk-sci.com
Sonn and Müller Synthesis from 9-Phenanthroyl Chloride
The Sonn-Müller reaction provides an alternative route for the conversion of anilides to aldehydes. colab.wswikipedia.orgchempedia.info This multi-step process involves the transformation of an aromatic anilide into an imidoyl chloride, which is then reduced to an imine and subsequently hydrolyzed to the aldehyde. colab.wswikipedia.org A variation of this method, known as the Sonn-Müller method, can be applied to the synthesis of aldehydes from amides via reaction with phosphorus pentachloride to form the intermediate iminium salt. wikipedia.org
Phenanthrene-9-aldehyde has been synthesized using the Sonn and Müller method starting from 9-phenanthroyl chloride. chempedia.info The process involves the reduction of an intermediate derived from the acid chloride. Anhydrous stannous chloride is often used as the reducing agent. colab.ws
While it has found application, the Sonn-Müller reaction is generally considered to have limited scope in organic synthesis. colab.ws
Oxidation of Phenanthrene-9-methanol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound can be readily prepared by the oxidation of phenanthrene-9-methanol. molaid.com A variety of oxidizing agents can be employed for this purpose.
For instance, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate in aqueous solution can lead to the formation of an aldehyde derivative. cdnsciencepub.com While this example involves a substituted phenanthrene, the principle of oxidizing a methyl or hydroxymethyl group on the phenanthrene ring to an aldehyde is a viable synthetic strategy. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the aromatic ring system. thieme-connect.de
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become a driving force in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of phenanthrene derivatives is increasingly benefiting from these approaches, particularly through mechanochemistry and solvent-free reaction protocols.
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-based synthesis. dntb.gov.uaunivpancasila.ac.id This high-energy milling process can lead to the formation of products that are inaccessible through conventional methods, often with higher yields and reduced reaction times. chowgules.ac.inmdpi.com Techniques such as neat grinding, liquid-assisted grinding (LAG), and ion- and liquid-assisted grinding (ILAG) have been developed to broaden the scope and efficiency of mechanochemical synthesis. nih.govref.ac.uk
While the direct mechanochemical synthesis of this compound from basic precursors is not extensively documented in current literature, the feasibility of this approach is demonstrated by successful mechanochemical transformations involving the phenanthrene scaffold. For instance, a solvent-free, ball-milling method has been developed for the synthesis of phenanthridinone derivatives from N-methoxy-[1,1′-biphenyl]-2-carboxamides, showcasing a C-N cross-coupling and halogenation cascade under mechanochemical conditions. acs.org Similarly, the amination of polyaromatic amines, including phenanthrenamine, has been achieved mechanochemically. beilstein-journals.org These examples underscore the potential of mechanochemical methods for the clean and efficient construction of complex phenanthrene-based structures.
Table 1: Examples of Mechanochemical Reactions on Phenanthrene and Related Scaffolds
| Reactants | Mechanochemical Method | Product | Yield | Reference |
| N-methoxy-[1,1'-biphenyl]-2-carboxamides, N-Bromosuccinimide (NBS) | Ball-milling (solvent-free) | Bromo-substituted phenanthridinones | Not specified | acs.org |
| Thiocarbamoyl benzotriazoles, Ammonia (from NH4Cl + Na2CO3) | Ball-milling (solvent-free) | Primary thioureas (from phenanthrenamine) | Quantitative | beilstein-journals.org |
| 9,10-Phenanthrenequinone, Thiourea | Liquid-Assisted Grinding (LAG) | Cocrystal of (phen)(tu) | Not specified | researchgate.net |
Solvent-Free Reaction Protocols
Solvent-free reactions are a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of phenanthrene derivatives has been successfully adapted to solvent-free conditions, demonstrating the viability of this approach.
A notable example is the total synthesis of 7-Deoxypancratistatin-1-carboxaldehyde, which involves a key solvent-free step. In this synthesis, a precursor cis-alkene is adsorbed onto silica (B1680970) gel and heated without solvent, leading to the formation of a substituted phenanthrene core structure through an intramolecular aziridine (B145994) opening. acs.orgunivie.ac.at This phenanthrene intermediate is then elaborated to the target carboxaldehyde.
Furthermore, this compound itself is a valuable substrate in solvent-free reactions. A prime example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com The condensation of this compound with N-alkylated thiazolidinediones has been achieved under solvent-free conditions to synthesize a series of phenanthrene-thiazolidinedione hybrids with potential biological activity. researchgate.netresearchgate.net This demonstrates the utility of green chemistry principles not only in the synthesis of the aldehyde but also in its subsequent transformations. The development of solvent-free Knoevenagel condensations, often catalyzed by reusable catalysts, represents a significant advancement in sustainable organic synthesis. researchgate.netrsc.org
Table 2: Solvent-Free Synthesis and Reactions of Phenanthrene Derivatives
| Reactant(s) | Conditions | Product | Yield | Reference |
| Aziridine-substituted cis-alkene | Adsorbed on silica gel, heated at 120 °C (solvent-free) | Substituted phenanthrene | 52% | univie.ac.at |
| This compound, N-alkylated thiazolidinediones | Knoevenagel condensation (solvent-free) | Phenanthrene-thiazolidinedione hybrids | Not specified | researchgate.netresearchgate.net |
| This compound, H2N-DABCO, KOtBu | THF (solvent, but illustrates a related conversion) | Phenanthrene-9-carbonitrile | Not specified | researchgate.net |
Photocatalytic Synthesis Routes Involving this compound
Photocatalysis has emerged as a powerful and mild tool for organic synthesis, utilizing light energy to drive chemical transformations. dntb.gov.ua Visible-light photocatalysis is particularly attractive as it employs a low-energy, sustainable light source. These methods have been successfully applied to the synthesis of the phenanthrene scaffold and in reactions utilizing this compound.
Visible Light-Triggered Radical Cyclizations
The construction of the phenanthrene core can be achieved through radical cyclizations initiated by visible light photocatalysis. This approach offers a mild alternative to traditional, often harsh, cyclization methods. One such strategy involves the intramolecular cyclization of α-bromochalcones. Under irradiation with blue light and in the presence of a photocatalyst like fac-[Ir(ppy)₃], α-keto vinyl radicals are generated. These radicals undergo intramolecular cyclization with an adjacent aryl ring to afford the phenanthrene scaffold with high product yields and complete regioselectivity.
Photocyclization Reactions to Phenanthrene Derivatives
The most classic photochemical route to phenanthrenes is the photocyclization of stilbenes, first introduced by Mallory. This reaction involves the UV light-induced isomerization of a cis- or trans-stilbene (B89595) to its cis form, which then undergoes an electrocyclic ring formation to produce a dihydrophenanthrene intermediate. Subsequent oxidation, typically using iodine, generates the aromatic phenanthrene ring. acs.org This method has been widely used for preparing a large number of polycyclic aromatic compounds. beilstein-journals.org To improve the scalability and efficiency of this reaction, continuous flow photoreactors have been developed, allowing for the synthesis of functionalized phenanthrenes and helicenes in good yields. researchgate.net
Table 3: Examples of Photocyclization Reactions for Phenanthrene Synthesis
| Starting Material | Light Source / Conditions | Oxidant | Product | Yield | Reference |
| Stilbene | UV light | Iodine / THF | Phenanthrene | 86% | acs.org |
| 1,2-diarylethylenes | High-pressure Hg-vapor lamp (500 W) | Iodine / Propylene oxide | Cyanophenanthrenes | 51-83% | beilstein-journals.org |
| Stilbene derivatives | UV-light driven flow reactor | Iodine / THF | Functionalized phenanthrenes | Good to excellent | researchgate.net |
Enantioselective Photocycloaddition Reactions
This compound is a key substrate in enantioselective photocatalysis, particularly in [2+2] photocycloaddition reactions. These reactions allow for the construction of chiral cyclobutane (B1203170) structures, which are valuable motifs in organic synthesis. In one approach, the enantioselective [2+2] photocycloaddition of phenanthrene-9-carboxaldehydes with olefins is catalyzed by a chiral oxazaborolidine Lewis acid. mdpi.com Upon irradiation with visible light (e.g., λ = 457 nm), the reaction yields highly enantioenriched cyclobutane products. The chiral Lewis acid complexes with the aldehyde, enabling efficient enantiofacial differentiation during the photochemical step. acs.org This methodology highlights the sophisticated use of this compound in advanced asymmetric synthesis, driven by visible light. researchgate.net
Table 4: Enantioselective Photocycloaddition with this compound
| Reactants | Catalyst / Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Phenanthrene-9-carboxaldehydes, Olefins | Chiral oxazaborolidine Lewis acid, Visible light (λ = 457 nm) | Chiral oxetanes (photocyclization products) | 46–93% | 82–98% ee | mdpi.com |
Mechanistic Elucidation of Novel Synthesis Pathways
The synthesis of this compound, a crucial intermediate for various fine chemicals and materials, has been the subject of extensive research. The drive for more efficient, selective, and sustainable synthetic routes has led to the development of novel methodologies. Understanding the intricate mechanisms of these new pathways is paramount for their optimization and broader application. This section delves into the mechanistic investigations of these advanced synthetic methods, with a particular focus on the identification of key intermediates, transition states, and the kinetic factors that govern the reaction outcomes.
Investigation of Reaction Intermediates and Transition States
A fundamental aspect of elucidating a reaction mechanism is the identification and characterization of transient species, such as reaction intermediates and transition states. A variety of spectroscopic techniques and computational methods have been employed to gain insights into the formation of this compound and related phenanthrene derivatives.
One of the classical and still widely used methods for the formylation of electron-rich aromatic compounds like phenanthrene is the Vilsmeier-Haack reaction . tcichemicals.comslideshare.netambeed.com The key intermediate in this reaction is the electrophilic N,N-dimethylchloroiminium ion, commonly referred to as the Vilsmeier reagent, which is generated in situ from a formamide (B127407) (like dimethylformamide, DMF) and phosphoryl chloride (POCl₃). tcichemicals.comslideshare.net This iminium ion then attacks the electron-rich 9-position of the phenanthrene ring, leading to a sigma complex, which upon aqueous workup, hydrolyzes to afford the final aldehyde product.
Photocatalytic strategies have emerged as powerful tools for the synthesis of complex aromatic systems. For instance, the photocatalyzed synthesis of the phenanthrene skeleton can proceed through various radical intermediates. In certain methodologies, the intramolecular cyclization of α-bromochalcones is initiated by a one-electron reduction from an excited photocatalyst, such as fac-Ir(ppy)₃. This process generates an α-keto vinyl radical which subsequently adds to the adjacent aromatic ring to construct the phenanthrene framework. nih.gov
Furthermore, mechanistic studies on the reductive photocarboxylation of phenanthrene have identified the 9-carboxy-9,10-dihydrophenanthr-10-yl radical as a key intermediate. acs.org This radical can then abstract a hydrogen atom to form 9,10-dihydrophenanthrene-9-carboxylic acid or be further reduced by a phenanthrene anion radical. acs.org While this reaction produces a carboxylic acid, it highlights the role of radical intermediates in the functionalization of the phenanthrene core, which is a foundational concept for related syntheses of the aldehyde.
In the realm of organocatalysis , N-heterocyclic carbenes (NHCs) have been utilized in the synthesis of phenanthrenequinones, which are structurally related to this compound. These reactions can proceed through single-electron transfer (SET) pathways, involving the formation of Breslow intermediates and carbonyl radical intermediates. researchgate.net
Computational studies, particularly Density Functional Theory (DFT) calculations, have proven invaluable in mapping the potential energy surfaces of these complex reactions. For example, in the cyclization of phenanthrene-fused azo-ene-ynes, DFT calculations have been used to determine the energies of various intermediates and transition states, providing a rationale for the observed product distribution. nih.gov These studies have shown that the stability of intermediates is influenced by the extent of aromaticity in the fused ring system. nih.gov
The table below summarizes some of the key intermediates identified in various synthetic pathways leading to or related to this compound.
| Reaction Type | Key Intermediate(s) | Method of Investigation | Reference(s) |
| Vilsmeier-Haack Reaction | N,N-dimethylchloroiminium ion | Mechanistic Postulation | tcichemicals.comslideshare.net |
| Photocatalytic Cyclization | α-keto vinyl radical | Mechanistic Experiments | nih.gov |
| Reductive Photocarboxylation | 9-carboxy-9,10-dihydrophenanthr-10-yl radical, phenanthrene anion radical | Product Analysis, Mechanistic Studies | acs.org |
| NHC-Catalyzed Reactions | Breslow intermediate, carbonyl radical intermediate | Mechanistic Postulation | researchgate.net |
| Ortho Photocycloaddition | Excited singlet state of Lewis acid-aldehyde complex | Fluorescence Studies, Mechanistic Experiments | researchgate.netnih.gov |
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative data on reaction rates and how they are influenced by various parameters such as reactant concentrations, temperature, and catalysts. This information is crucial for understanding the rate-determining steps and for optimizing reaction conditions to maximize yield and efficiency.
While detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature, related systems offer valuable insights. For example, kinetic investigations of a catalytic bromoesterification reaction involving a chiral phosphoric acid catalyst with a phenanthrene backbone revealed that the reaction is first order in all reactants. acs.org This suggests that the formation of the active catalytic species or its interaction with the substrates is likely the rate-determining step.
In the context of photocatalytic reactions, the quantum yield of the reaction is a key parameter that reflects the efficiency of the photochemical process. For the enantioselective ortho photocycloaddition of olefins to phenanthrene-9-carboxaldehyde, the reaction is performed at long wavelengths (e.g., 457 nm) where only the Lewis acid-aldehyde complex absorbs light. nih.gov The rate of the reaction is therefore dependent on the concentration of this complex and the intensity of the light source. Fluorescence quenching experiments have indicated that the reaction likely proceeds from the excited singlet state of the complex. nih.gov
The Vilsmeier-Haack reaction is generally known to be more efficient for electron-rich aromatic substrates. tcichemicals.com Thus, the electronic properties of the phenanthrene nucleus are a key determinant of the reaction rate. The reaction is typically performed at elevated temperatures (e.g., 0-60°C or higher), indicating a significant activation energy barrier for the electrophilic substitution step. slideshare.net
The following table presents a conceptual summary of factors influencing the reaction rates in different synthetic approaches.
| Synthetic Method | Key Rate-Determining Factors | Typical Reaction Conditions | Reference(s) |
| Vilsmeier-Haack Reaction | Electronic density of the phenanthrene ring, Temperature, Concentration of Vilsmeier reagent | 0-100 °C, Solvents like DMF or dichloroethane | slideshare.net |
| Photocatalytic Synthesis | Light intensity, Quantum yield of the photocatalyst, Concentration of reactants and catalyst | Visible light irradiation, Room temperature | nih.govnih.gov |
| Organocatalytic Reactions | Catalyst loading, Nature of the substrate and nucleophile, Temperature | Often mild conditions, may require specific solvents | researchgate.netnih.gov |
Chemical Reactivity and Transformation of Phenanthrene 9 Carbaldehyde
Derivatization Strategies from the Aldehyde Functional Group
The aldehyde group in phenanthrene-9-carbaldehyde is a reactive site that readily undergoes a variety of chemical transformations, allowing for the synthesis of a diverse range of phenanthrene (B1679779) derivatives.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. youtube.com this compound serves as a substrate in Knoevenagel-type condensations. For instance, its reaction with N-acetylglycine in acetic anhydride (B1165640) containing sodium acetate (B1210297) yields (Z)-4-(9-phenanthrylmethylene)-2-methyl-5(4H)-oxazolone. clockss.org This reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond. youtube.com
New phenanthrene derivatives with cyano groups have been synthesized in good yields via Knoevenagel condensation followed by classical oxidative photocyclization. academie-sciences.frresearchgate.net The reaction between arylacetonitriles and aromatic aldehydes, including this compound, in the presence of a base like sodium methoxide, produces 1,2-diarylethylenes. academie-sciences.fr These reactions are foundational for creating more complex, polysubstituted phenanthrenes. academie-sciences.fr
Table 1: Examples of Knoevenagel Condensation Reactions with this compound
| Active Methylene Compound | Base/Catalyst | Product | Reference |
| N-acetylglycine | Sodium acetate in acetic anhydride | (Z)-4-(9-phenanthrylmethylene)-2-methyl-5(4H)-oxazolone | clockss.org |
| Arylacetonitriles | Sodium methoxide | 1,2-Diarylethylenes | academie-sciences.fr |
| Malononitrile | Piperidine | 2-(Phenanthren-9-ylmethylene)malononitrile | |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(phenanthren-9-yl)acrylate |
Oxime Formation and Nitrile Oxide Generation
This compound can be converted to its corresponding oxime, phenanthrene-9-carboxaldehyde oxime, through a standard reaction with hydroxylamine (B1172632). arkat-usa.orgmdpi.com This reaction typically involves treating the aldehyde with hydroxylamine hydrochloride in an appropriate solvent system, often in the presence of a base to neutralize the liberated HCl. arkat-usa.org
The resulting aldoxime is a stable precursor for the generation of phenanthrene-9-carbonitrile oxide, a reactive 1,3-dipole. arkat-usa.org The generation of the nitrile oxide can be achieved in situ through oxidation of the aldoxime. researchgate.netacs.orgnih.govtandfonline.com Common methods for this transformation include oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a base such as pyridine, or using greener protocols involving oxidants like Oxone in the presence of sodium chloride. arkat-usa.orgacs.orgnih.govtandfonline.com The formation of the nitrile oxide is often confirmed by spectroscopic methods, such as infrared spectroscopy, which shows a characteristic band for the C≡N-O group. arkat-usa.org The stability of phenanthrene-9-carbonitrile oxide is enhanced by the bulky phenanthrene substituent, which sterically hinders dimerization to the corresponding furoxan. arkat-usa.org
Table 2: Synthesis of Phenanthrene-9-carbonitrile oxide
| Starting Material | Reagents | Intermediate | Product | Reference |
| This compound | Hydroxylamine hydrochloride, carbonate | Phenanthrene-9-carboxaldehyde oxime | - | arkat-usa.org |
| Phenanthrene-9-carboxaldehyde oxime | N-chlorosuccinimide, pyridine | - | Phenanthrene-9-carbonitrile oxide | arkat-usa.org |
| Aldoximes | NaCl, Oxone, Na2CO3 | In situ generated nitrile oxides | Isoxazoles and isoxazolines | tandfonline.com |
Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.
Oxidation to Carboxylic Acids: Oxidation of this compound yields phenanthrene-9-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, oxidation of related hetarene-2-carbaldehydes has been achieved using potassium dichromate in aqueous sulfuric acid. researchgate.net The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions on the phenanthrene ring system.
Reduction to Alcohols: Reduction of this compound affords (phenanthren-9-yl)methanol. Common reducing agents for the conversion of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org For example, the reduction of methyl 9-formylphenanthrene-3-carboxylate with sodium borohydride gives the corresponding alcohol in good yield. nih.gov Similarly, LiAlH₄ is effective for the reduction of phenanthrene aldehydes to their corresponding alcohols. nih.gov
Table 3: Redox Reactions of this compound
| Reaction Type | Reagent(s) | Product | Reference |
| Oxidation | Potassium dichromate/H₂SO₄ | Phenanthrene-9-carboxylic acid | researchgate.net |
| Reduction | Sodium borohydride | (Phenanthren-9-yl)methanol | nih.gov |
| Reduction | Lithium aluminum hydride | (Phenanthren-9-yl)methanol | nih.gov |
Formation of Schiff Bases and Imines
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. dergipark.org.trnih.gov This reaction typically involves refluxing the aldehyde and the amine in a suitable solvent, such as absolute ethanol. dergipark.org.tr The formation of the imine (C=N) bond is a key feature of this transformation. dergipark.org.tr
A variety of amines can be used, leading to a diverse range of Schiff base derivatives. For example, the reaction of this compound with 4-aminophenol (B1666318) produces a new phenanthrene-based Schiff base. dergipark.org.trresearchgate.net Similarly, it has been used in the synthesis of new Schiff bases bearing an anthracene (B1667546) unit by reacting with 2-aminoanthracene. nih.gov These compounds are of interest for their potential applications in materials science and as ligands for metal complexes. google.comacs.org
Table 4: Synthesis of Schiff Bases from this compound
| Amine | Solvent | Product | Reference |
| 4-Aminophenol | Absolute ethanol | 4-((Phenanthren-9-ylmethylene)amino)phenol | dergipark.org.trresearchgate.net |
| 2-Aminoanthracene | Not specified | N-(Anthracen-2-yl)-1-(phenanthren-9-yl)methanimine | nih.gov |
| Aminothiophene-3,4-dicarboxylic acid diethyl ester | Melt condensation | Thiophene imine derivative | acs.org |
Cycloaddition Reactions Involving this compound
While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives, particularly the in situ generated nitrile oxide, are valuable substrates for such transformations.
1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides)
As discussed in section 3.1.2, this compound is a precursor to phenanthrene-9-carbonitrile oxide. This nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. arkat-usa.orgresearchgate.net These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, namely isoxazolines (from alkenes) and isoxazoles (from alkynes). arkat-usa.orgtandfonline.com
The cycloaddition of phenanthrene-9-carbonitrile oxide with an alkene, for instance, proceeds to form a phenanthrene-substituted isoxazoline (B3343090) derivative. A specific example is the reaction with N-Boc-protected (S)-alanine allyl ester, which yields a phenanthrene-isoxazolyl derivative. arkat-usa.org The reaction is typically conducted at room temperature and provides a rapid and selective route to these complex molecules. arkat-usa.org The regioselectivity of these cycloadditions is generally consistent with frontier molecular orbital theory predictions. mdpi.com The use of in situ generated nitrile oxides from the corresponding aldoximes is a common and efficient strategy for these cycloadditions. researchgate.netacs.orgnih.govtandfonline.comorganic-chemistry.org
Table 5: 1,3-Dipolar Cycloaddition with Phenanthrene-9-carbonitrile oxide
| Dipolarophile | Product Type | Specific Product Example | Reference |
| Alkenes | Isoxazolines | (3-(Phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate | arkat-usa.org |
| Alkynes | Isoxazoles | 3-(Phenanthren-9-yl)isoxazole | tandfonline.com |
Transition Metal-Catalyzed Transformations
The aldehyde functional group of this compound is a key site for sophisticated synthetic modifications mediated by transition metal catalysts. These reactions enable the formation of complex molecular architectures through processes such as carbon-carbon bond formation and functional group interconversion, moving beyond classical aldehyde chemistry.
Carbonyl-olefin metathesis has emerged as a powerful strategy for the synthesis of complex cyclic and polycyclic aromatic compounds. Iron(III)-catalyzed metathesis reactions, in particular, have proven effective for the ring-closing of biaryl aldehydes and ketones with olefins to construct the central ring of phenanthrene systems. While aldehydes were initially considered unreactive substrates in many catalytic carbonyl-olefin metathesis reactions, optimized conditions have demonstrated their utility.
The reaction is typically catalyzed by a simple Lewis acid, such as iron(III) chloride (FeCl₃), under mild, ambient temperature conditions. nih.gov The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, activating the aldehyde for a [2+2] cycloaddition with the olefin to form an oxetane (B1205548) intermediate. europa.eu This intermediate then undergoes a retro-[2+2] cycloaddition, driven by the formation of a stable aromatic ring, to yield the phenanthrene product and a carbonyl byproduct. nih.goveuropa.eu Studies have shown that this metathesis strategy is tolerant of various functional groups and can be used to access extended polycyclic aromatic compounds. nih.gov
Research findings indicate that the choice of olefin and reaction conditions can influence the yield. Styrenyl moieties have been shown to be superior coupling partners compared to other alkenes like prenyl groups. nih.gov
Table 1: Iron(III)-Catalyzed Carbonyl-Olefin Metathesis for Phenanthrene Synthesis
| Entry | Biaryl Aldehyde Substrate | Olefin Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde | - (intramolecular) | FeCl₃ (5) | Phenanthrene | 90 |
| 2 | 2'-(Prop-1-en-2-yl)-[1,1'-biphenyl]-2-carbaldehyde | - (intramolecular) | FeCl₃ (5) | 9-Methylphenanthrene | 75 |
The aldehyde group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, leading to either decarbonylation or the construction of more elaborate fused ring systems. These transformations highlight the utility of the formyl group as a reactive handle for advanced molecular engineering.
Palladium-Catalyzed Decarbonylation
A notable transformation is the palladium-catalyzed decarbonylation of aromatic aldehydes. This reaction effectively removes the formyl group (-CHO) to yield the corresponding arene. Research has demonstrated that this compound can be efficiently decarbonylated to phenanthrene using a palladium acetate (Pd(OAc)₂) catalyst in a high-boiling solvent like cyclohexane. researchgate.net This process is significant as it proceeds without the need for an external ligand or a carbon monoxide (CO) scavenger, offering a straightforward method for the conversion of a phenanthrene aldehyde to its parent hydrocarbon. researchgate.net
Table 2: Palladium-Catalyzed Decarbonylation of this compound
| Entry | Substrate | Catalyst | Product | Yield (%) | Ref. |
| 1 | This compound | Pd(OAc)₂ | Phenanthrene | 94 | researchgate.net |
Palladium-Catalyzed Annulation Reactions
More complex transformations involve the participation of the aldehyde group in palladium-catalyzed annulation cascades. For instance, a derivative, 10-iodothis compound, can be synthesized and used as a substrate in the palladium-catalyzed annulation of arynes. nih.gov In this type of reaction, the aldehyde group is directly involved in the C-C bond-forming sequence that builds a new ring. The arylpalladium intermediate, formed from the iodo-aldehyde, can add across an in-situ generated aryne. The resulting intermediate then undergoes a subsequent reaction involving the aldehyde, such as an intramolecular addition of the organopalladium bond across the C=O group, ultimately leading to the formation of a fluorenone-type structure fused to the phenanthrene core. nih.gov This methodology provides a powerful route to complex, polycyclic aromatic ketones from aldehyde precursors. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H and ¹³C NMR for Structural Assignment
The proton (¹H) and carbon-13 (¹³C) NMR spectra of Phenanthrene-9-carbaldehyde provide the foundational data for its structural assignment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.9-10.1 ppm due to the strong electron-withdrawing effect of the carbonyl group. The aromatic protons of the phenanthrene (B1679779) ring system resonate in the region of 7.4-8.8 ppm, with their specific shifts and coupling patterns determined by their position relative to the aldehyde substituent and neighboring protons.
The ¹³C NMR spectrum shows the aldehydic carbonyl carbon at a characteristic downfield shift of around 192-193 ppm. The aromatic carbons appear in the 122-146 ppm range. Quaternary carbons, those without attached protons, generally show weaker signals. The specific chemical shifts for this compound are consistent with a 9-substituted phenanthrene framework. d-nb.inforesearchgate.net
¹H and ¹³C NMR Data for this compound
The following table is interactive and allows for sorting and filtering of the data.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~9.96 | ~192.4 |
| Aromatic Protons | 7.35 - 8.80 | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between them.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the phenanthrene rings, allowing for the assignment of specific protons within the fused ring system. For instance, a proton at one position will show a cross-peak to its immediate neighbor(s). academie-sciences.frbmrb.io
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton counterparts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₀O), the molecular weight is approximately 206.24 g/mol . nih.govrsc.org
In an electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 206. nih.gov The fragmentation pattern is characteristic of aromatic aldehydes. Common fragmentation pathways include:
Loss of a hydrogen radical (H•) : This leads to a strong peak at m/z = 205 ([M-1]⁺), corresponding to the stable phenanthroyl cation.
Loss of the formyl radical (•CHO) : Cleavage of the bond between the aromatic ring and the carbonyl group results in a peak at m/z = 177 ([M-29]⁺).
Loss of carbon monoxide (CO) : Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of CO, leading to a peak at m/z = 177 ([M-H-CO]⁺).
Phenanthrene-related fragments : The base peak of the spectrum is often the molecular ion of phenanthrene itself at m/z = 178, formed through rearrangement and loss of CO. Other significant peaks at m/z = 176 are also observed, corresponding to further fragmentation of the phenanthrene core. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for functional group identification.
For this compound, the key vibrational modes are associated with the aldehyde group and the aromatic phenanthrene backbone.
C=O Stretch : The most characteristic band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. Conjugation with the phenanthrene ring system lowers the frequency compared to a saturated aldehyde.
C-H Stretches : The aldehydic C-H stretch gives rise to two characteristic, though often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹.
C=C Stretches : The aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-H Bending : Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
The following table is interactive and allows for sorting and filtering of the data.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aldehydic C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |
| Carbonyl (C=O) Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
Note: Data compiled from general spectroscopic tables and data for related compounds. wpmucdn.comorgchemboulder.comuci.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
The UV-Vis spectrum of this compound is dominated by the extensive conjugation of the phenanthrene ring system. These aromatic systems typically exhibit multiple absorption bands corresponding to π → π* transitions. chemicalbook.com The presence of the carbonyl group introduces an additional n → π* transition, which is generally of much lower intensity.
For this compound, the spectrum shows a strong absorption at approximately 316 nm, which is attributed to a π–π* transition. A shoulder at around 361 nm is also observed, which likely represents an overlap of another π–π* transition of the phenanthrene core and the n–π* transition of the carbonyl group. nih.gov
UV-Vis Absorption Data for this compound
The following table is interactive and allows for sorting and filtering of the data.
| Transition Type | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~316 | ~13,780 |
Data obtained in solution and can be influenced by the solvent. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.
It is highly probable that this compound adopts a similar non-planar conformation in the solid state, with the aldehyde group twisted relative to the phenanthrene plane. This twisting would be a balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the aldehyde group and the protons on the adjacent aromatic rings. researchgate.net
Computational Chemistry and Theoretical Studies of Phenanthrene 9 Carbaldehyde
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational investigations of molecules like phenanthrene-9-carbaldehyde. DFT methods provide a good balance between accuracy and computational cost, making them well-suited for studying the electronic properties and reactivity of polycyclic aromatic systems. A commonly used functional for such studies is B3LYP, often paired with a basis set like 6-31G* to provide reliable geometric and electronic information.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.
Table 1: Representative Theoretically Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Phenanthrene (B1679779) Derivative (Note: These are illustrative values for a related phenanthrene derivative and not specific to this compound. Exact values would require dedicated DFT calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
This interactive data table illustrates the typical energy values associated with the frontier molecular orbitals of a phenanthrene system, as determined by DFT calculations.
The electronic information derived from DFT calculations can be used to predict the reactivity of this compound. The distribution of electron density, visualized through electrostatic potential (ESP) maps, reveals the electron-rich and electron-poor regions of the molecule. In an ESP map, regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.
For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich center, making it a likely site for interaction with electrophiles. Conversely, the carbonyl carbon and the aromatic protons are expected to be electron-deficient. These predictions are crucial for understanding its reaction mechanisms.
Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure of its chemical behavior.
Table 2: Key Reactivity Descriptors Derived from Conceptual DFT (Note: The formulas provided are for calculating these descriptors from HOMO and LUMO energies.)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
This interactive table outlines important reactivity descriptors and their relationship to frontier orbital energies, providing a framework for predicting the chemical behavior of this compound.
The aldehyde group in this compound is not rigidly fixed and can rotate around the single bond connecting it to the phenanthrene ring. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers separating them.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and how it explores its energy landscape. dovepress.com
For this compound, MD simulations can be used to sample a wide range of conformations, providing a more complete picture of its dynamic behavior in different environments (e.g., in solution). nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction. Enhanced sampling techniques within MD can be employed to overcome energy barriers and explore the full conformational space more efficiently. mdpi.com
Theoretical Prediction of Spectroscopic Properties
Computational chemistry can also predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features.
DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to predict the ¹H and ¹³C NMR spectra. mdpi.com For example, a study on a Schiff base derivative of this compound successfully correlated the experimental and theoretically calculated IR and NMR data, demonstrating the accuracy of these computational methods. dergipark.org.tr
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a this compound Derivative (Schiff Base) (Source: Adapted from Köse, A. Int. J. Chem. Technol. 2022, 6 (2), 135-141. dergipark.org.tr)
| Spectroscopic Feature | Experimental Value | Theoretical Value |
| FTIR (cm⁻¹) | ||
| C=N stretch | 1607 | Calculated |
| ¹H NMR (ppm) | ||
| Imine proton (CH=N) | 8.51 | Calculated |
| Phenolic proton (OH) | 9.65 | Calculated |
| ¹³C NMR (ppm) | ||
| Imine carbon (C=N) | 162.3 | Calculated |
This interactive data table presents a comparison of experimental and theoretical spectroscopic data for a derivative, highlighting the utility of computational methods in spectral analysis.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of phenanthrene derivatives, particularly in the context of drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ugm.ac.id
For phenanthrene-based compounds, QSAR studies have been employed to identify the key structural features responsible for their cytotoxic effects against cancer cells. nih.govplos.org These models use various molecular descriptors, including those derived from quantum chemical calculations, to predict the activity of new, unsynthesized compounds. By understanding the SAR, medicinal chemists can design more potent and selective drug candidates. For instance, pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been successfully applied to phenanthrene derivatives to guide the design of new cytotoxic agents. plos.org
Applications in Advanced Organic Synthesis
Building Block for Complex Natural Products and Alkaloids
The rigid, planar structure of the phenanthrene (B1679779) nucleus is a key feature in several classes of biologically active natural products. Phenanthrene-9-carbaldehyde provides an accessible entry point for synthetic chemists to construct these complex molecules.
Total Synthesis Yields of Alkaloids from this compound
| Alkaloid Synthesized | Alkaloid Class | Overall Yield |
|---|---|---|
| Phenanthroindolizidine 1a | Phenanthroindolizidine | 46% rsc.orgrsc.orgnih.gov |
| Tylophorine 1b | Phenanthroindolizidine | 49% rsc.orgrsc.orgnih.gov |
| Phenanthroquinolizidine 1c | Phenanthroquinolizidine | 42% rsc.orgrsc.orgnih.gov |
Precursor for Functional Materials and Optoelectronic Components
The photophysical properties of the phenanthrene ring system make it an attractive component for materials used in optoelectronic devices. This compound serves as a key intermediate for creating larger, conjugated systems with tailored electronic properties. nbinno.com
This compound is a precursor in the synthesis of fluorescent materials and organic semiconductors. nbinno.com The phenanthrene moiety is incorporated into larger molecules that can function as emitting or electron-transporting layers in OLEDs. researchgate.net For instance, derivatives of phenanthrene, such as phenanthroimidazoles, are valued for their thermal stability and their ability to act as fluorophores in blue-emitting OLED systems. researchgate.net The synthesis of these advanced materials often involves condensation reactions where the aldehyde function of this compound is used to link the phenanthrene core to other aromatic or heterocyclic units, thereby extending the π-conjugated system responsible for the material's luminescent properties.
In the field of photovoltaics, this compound is a valuable building block for the synthesis of organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes typically possess a donor-π-bridge-acceptor (D-π-A) structure. The phenanthrene group can be effectively used as the π-conjugated bridge, connecting an electron-donating part of the molecule to an electron-accepting part, which anchors the dye to the semiconductor (e.g., TiO₂) surface. While direct studies on this compound-derived dyes are specific, the closely related anthracene-based dyes have shown significant success. elsevierpure.com For example, an organic dye featuring an anthracene (B1667546) spacer achieved a solar-to-energy conversion efficiency of 6.23%. elsevierpure.com This highlights the potential of phenanthrene-based dyes, derivable from this compound, in the development of efficient DSSCs.
Performance of a Related Anthracene-Based Dye in a DSSC
| Parameter | Value |
|---|---|
| Short-Circuit Photocurrent Density (Jsc) | 12.78 mA cm-2elsevierpure.com |
| Open-Circuit Photovoltage (Voc) | 0.73 V elsevierpure.com |
| Fill Factor (FF) | 0.67 elsevierpure.com |
| Overall Conversion Efficiency (η) | 6.23% elsevierpure.com |
Development of Novel Heterocyclic Compounds
The reactivity of the aldehyde group makes this compound a key reactant in various condensation reactions to form new heterocyclic compounds. These reactions allow for the fusion or attachment of the phenanthrene core to other ring systems, leading to novel molecules with potentially useful chemical and biological properties.
A notable application of this compound is in the synthesis of phenanthrene-thiazolidinedione hybrids. These compounds are synthesized through a Knoevenagel condensation reaction between this compound and various N-alkylated thiazolidine-2,4-diones. nih.gov This reaction creates a new molecular scaffold that combines the structural features of both phenanthrene and thiazolidinedione. Research has shown that these hybrid molecules can exhibit significant biological activity. For instance, a series of these compounds were evaluated for their cytotoxic potential against several human cancer cell lines. One particular derivative, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (referred to as 17b), demonstrated promising cytotoxic action against HCT-116 human colon cancer cells, with an IC₅₀ value of 0.985 µM. nih.gov
Cytotoxic Activity of a Phenanthrene-Thiazolidinedione Hybrid (17b)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT-116 | Human Colon Cancer | 0.985 ± 0.02 nih.gov |
Imidazophen Ligands for Metal Complexes
The synthesis of ligands incorporating the phenanthrene moiety is a significant area of research, as these ligands can form metal complexes with unique photophysical and catalytic properties. While direct synthesis routes to classical imidazophenanthrolines from this compound are not extensively documented, the aldehyde is a key precursor for analogous phenanthro-imidazole structures that function as ligands.
One prominent method involves the condensation of this compound with substituted o-phenylenediamines. This reaction provides a straightforward pathway to phenanthrene-benzimidazole conjugates. These conjugates are structurally related to imidazophen ligands and are of interest for their potential to chelate metal ions, thereby forming complexes with applications in materials science and catalysis.
Amidino-Substituted Benzimidazole Derivatives
This compound is a crucial starting material for the synthesis of novel amidino-substituted benzimidazole derivatives. These compounds are synthesized through a cyclocondensation reaction. tandfonline.comresearchgate.netnih.gov The process involves reacting this compound with previously prepared amidino-substituted 1,2-phenylenediamines. researchgate.netnih.gov
The reaction is typically performed using an oxidant, such as p-benzoquinone, and results in moderate yields of the desired fused benzimidazole derivatives. researchgate.netnih.gov To improve water solubility for biological or catalytic applications, these amidino-substituted derivatives are often prepared as their hydrochloride salts. nih.gov This synthetic route has been successfully used to create a variety of benzimidazole derivatives where the phenanthrene group is attached at the 2-position of the benzimidazole core. nih.gov For instance, the phenanthrene-9-yl-derived benzimidazole derivative b2 was synthesized and showed notable activity as an enzyme inhibitor. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
|---|---|---|---|
| This compound | Amidino-substituted 1,2-phenylenediamines | 2-(Phenanthrene-9-yl)-benzimidazole derivatives | Fused heterocyclic system with amidino substituents. researchgate.netnih.gov |
| This compound | 2-(3,4-diaminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride | 2-(Phenanthrene-9-yl)-5(6)–(3,4,5,6-tetrahydropyrimidin-1-ium-2-yl)benzimidazole chloride | A specific derivative prepared in dimethyl sulfoxide. tandfonline.com |
Chiral Synthesis and Asymmetric Catalysis
The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry. This compound has proven to be a valuable substrate in the field of asymmetric catalysis, particularly in photochemical reactions.
Enantioselective Transformations utilizing this compound
A significant breakthrough in the use of this compound is its application in the enantioselective ortho photocycloaddition of olefins. nih.govnih.govresearchgate.net This reaction is catalyzed by a chiral Lewis acid, typically a chiral oxazaborolidine, and is initiated by visible-light irradiation (e.g., λ=457 nm). nih.govnih.gov
The key to this transformation is the coordination of the Lewis acid to the aldehyde's carbonyl group. This coordination induces a significant bathochromic shift (a shift to a longer wavelength) in the absorption spectrum of the aldehyde. nih.govnih.gov This shift allows for the selective excitation of the Lewis acid-aldehyde complex at a wavelength where the uncomplexed aldehyde does not absorb, thereby preventing the formation of a racemic background product. nih.govnih.gov Within this chiral complex, one enantiotopic face of the phenanthrene aldehyde is effectively shielded, leading to a highly enantioselective [2+2] cycloaddition with the olefin. nih.govnih.gov
This methodology has been successfully applied to a range of olefins and substituted phenanthrene-9-carbaldehydes, yielding cyclobutane (B1203170) products with high yields (46–93%) and excellent enantioselectivities (82–98% ee). nih.govnih.gov The chiral Lewis acid not only controls the enantioselectivity but also suppresses the formation of other isomers. nih.gov
| Olefin | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| 2,3-Dimethyl-2-butene | Chiral Oxazaborolidine (20 mol%) | 93% | 94% | nih.gov |
| Cyclopentene | Chiral Oxazaborolidine (20 mol%) | 85% | 98% | nih.gov |
| Cyclohexene | Chiral Oxazaborolidine (20 mol%) | 46% | 90% | nih.gov |
| Isopropylidenecyclohexane | Chiral Oxazaborolidine (20 mol%) | 66% | 84% | nih.gov |
Biological Interactions and Mechanistic Insight
Mechanistic Studies of Biological Activities
The biological activities of compounds derived from Phenanthrene-9-carbaldehyde have been explored, revealing potential mechanisms that underpin their therapeutic effects, particularly in the realm of cancer research.
The interaction of this compound derivatives with essential biomolecules like proteins and DNA is a key aspect of their mechanism of action. Aldehydes, as a class of compounds, are known to form adducts with biomolecules, and this reactivity is central to their biological effects daneshyari.com. Aromatic aldehydes, in particular, can react with the amino groups of proteins to form imines, also known as Schiff bases nih.gov. This interaction can alter the structure and function of proteins, leading to downstream cellular consequences.
While direct studies on the interaction of this compound with proteins are not extensively documented, research on its derivatives provides strong evidence for their interaction with DNA. For instance, phenanthrene-thiazolidinedione hybrids, synthesized from this compound, have been identified as potential DNA interactive agents ingentaconnect.com. Computational studies, including molecular docking and dynamics, have been employed to understand the stability of the ligand-DNA complex, suggesting that these derivatives may exert their cytotoxic effects through direct interaction with DNA ingentaconnect.com. The planar structure of the phenanthrene (B1679779) ring system is a common feature in many molecules that intercalate with DNA researchgate.net.
Furthermore, Schiff bases derived from aldehydes and various amines have been shown to possess a wide range of biological activities, which are often attributed to their ability to interact with biological molecules through various types of bonding researchgate.net.
The cellular mechanisms of action for derivatives of this compound have been primarily investigated in the context of their anticancer properties. Studies on a specific phenanthrene-thiazolidinedione hybrid, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione, which is synthesized from a derivative of this compound, have demonstrated that it can induce apoptosis in human colon cancer cells (HCT-116) ingentaconnect.com.
The induction of apoptosis by this derivative is characterized by distinct morphological changes in the cells, such as cell shrinkage, the formation of horseshoe-shaped nuclei, and chromatin condensation ingentaconnect.com. Furthermore, flow cytometry analysis has revealed that this compound can cause cell cycle arrest in the G0/G1 phase in a dose-dependent manner ingentaconnect.com. These findings suggest that derivatives of this compound can interfere with fundamental cellular processes, leading to programmed cell death in cancer cells. The general cytotoxicity of aldehydes is also linked to their ability to damage both DNA and proteins, with the specific cellular targets varying depending on the aldehyde's structure and reactivity daneshyari.com.
The enzymatic transformation of phenanthrene, the parent compound of this compound, has been studied in various organisms. These studies provide a basis for understanding the potential metabolic pathways of its derivatives. The metabolism of phenanthrene often involves oxidation reactions catalyzed by enzymes such as cytochrome P-450 monooxygenase and epoxide hydrolase, leading to the formation of various metabolites nih.gov. Fungi, for example, can oxidize phenanthrene to phenanthrene-9,10-quinone and 2,2'-diphenic acid using enzymes like laccase nih.gov.
While the specific enzymatic transformations of the aldehyde group in this compound are not well-documented, it is known that peroxidases can catalyze the breakdown of phenols into harmless aldehydes and oxygen, which is a protective mechanism in cells against oxidative damage mdpi.com. The metabolic fate of this compound and its derivatives within biological systems is an area that requires further investigation to fully understand their bioactivity and potential for detoxification or bioactivation.
Structure-Activity Relationship (SAR) in Biological Contexts
The biological activity of phenanthrene derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenanthrene ring. Studies on various substituted phenanthrenes have provided insights into these structure-activity relationships (SAR).
For instance, in the context of allergic contact dermatitis, the sensitizing capacity of substituted phenanthrenequinones is influenced by the position of methoxy (B1213986) groups. Substituents at the C-7 and C-8 positions can lead to a strong sensitizing capacity, while substitution at the C-2 and/or C-3 positions of the quinonoid ring results in weaker sensitization nih.gov. This highlights the critical role of substituent placement in determining the biological reactivity of the phenanthrene core.
In the case of alkyl-phenanthrenes, the degree of alkylation and the position of the alkyl groups can shift the mechanism of toxicity from blockade of ion currents to activation of the aryl hydrocarbon receptor (AHR) researchgate.net. This demonstrates that even subtle changes to the phenanthrene structure can lead to different biological outcomes.
For derivatives of this compound, the addition of different functional groups through the aldehyde moiety can significantly impact their biological activity. The synthesis of phenanthrene-thiazolidinedione hybrids from this compound and N-alkylated thiazolidinediones has yielded compounds with promising cytotoxic activity against cancer cells ingentaconnect.com. The variation in the N-alkyl substituent on the thiazolidinedione ring, as well as substituents on the phenanthrene ring itself, would likely modulate this activity, offering a platform for the development of new therapeutic agents. Similarly, the formation of Schiff bases and hydrazones from this compound introduces new structural diversity and a wide range of potential biological activities, including antimicrobial, anticonvulsant, and anticancer effects nih.govnih.govscirp.orgresearchgate.net.
Evaluation in Advanced Biological Systems (e.g., Cellular Assays)
The biological effects of derivatives of this compound have been evaluated in various cellular assays, primarily to assess their cytotoxic and anticancer potential. A notable example is the study of phenanthrene-thiazolidinedione hybrids in human cancer cell lines.
One such derivative, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione, was evaluated for its cytotoxicity against a panel of human cancer cell lines, including A-549 (lung), HCT-116 and HT-29 (colon), MDA MB-231 (triple-negative breast), and BT-474 (breast), as well as B16F10 (mouse melanoma) cells using the MTT assay ingentaconnect.com. This compound exhibited promising cytotoxic action, particularly against the HCT-116 human colon cancer cells, with an IC50 value of 0.985 ± 0.02 μM ingentaconnect.com.
To further elucidate the mechanism of action, a series of cellular assays were performed on HCT-116 cells treated with this compound. These included:
Acridine Orange/Ethidium Bromide (AO/EB) and DAPI Staining: These assays confirmed the induction of apoptosis, revealing characteristic nuclear morphology changes ingentaconnect.com.
Cell Cycle Analysis: Flow cytometry was used to demonstrate that the compound causes cell cycle arrest at the G0/G1 phase ingentaconnect.com.
JC-1 Staining: This assay is used to measure mitochondrial membrane potential and can indicate the involvement of mitochondria in the apoptotic pathway.
Annexin V Binding Assay: This is another standard assay to detect early-stage apoptosis ingentaconnect.com.
These cellular assays collectively provide a detailed picture of the pro-apoptotic and cell cycle inhibitory effects of this this compound derivative, highlighting its potential as a lead compound for the development of new anticancer therapies.
Interactive Data Table: Cytotoxicity of a this compound Derivative
Below is an interactive table summarizing the cytotoxic activity of a phenanthrene-thiazolidinedione hybrid derived from this compound.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 | Colon | 0.985 ± 0.02 |
Data sourced from a study on phenanthrene-thiazolidinedione hybrids ingentaconnect.com.
Environmental Fate and Remediation Research
Photocatalytic Degradation in Environmental Matrices
Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants like PAHs. This process typically involves the use of semiconductor materials that, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) capable of breaking down complex organic molecules into simpler and less harmful substances.
Research into the photocatalytic degradation of phenanthrene (B1679779), the parent compound of Phenanthrene-9-carbaldehyde, has identified several effective catalysts and degradation pathways. For instance, nanocomposites such as graphene oxide/zinc oxide (GO/ZnO) have demonstrated significant efficiency in degrading phenanthrene under UV-Visible light. In one study, a GO/ZnO nanocomposite achieved 86.06% degradation of a 25 ppm phenanthrene solution within 120 minutes. researchgate.net The degradation was found to follow first-order kinetics. researchgate.net Other promising catalysts include copper and nitrogen co-doped titanium dioxide (Cu/N-doped TiO2) nanoparticles, which have shown high photocatalytic activity for phenanthrene degradation under both UV and visible light, achieving up to 96% efficiency. functmaterials.org.ua
The environmental matrix plays a crucial role in the efficiency of photocatalytic degradation. Studies using akaganeite (an iron oxide) nano-rods on soil surfaces have shown efficient degradation of phenanthrene. The process was found to be most rapid under acidic conditions, and the degradation rate increased with a higher dose of the photocatalyst. rsc.org The addition of oxalic acid was also found to enhance the degradation rate through a Fenton-like mechanism. rsc.org
Table 1: Research Findings on Photocatalytic Degradation of Phenanthrene
| Catalyst | Environmental Matrix | Key Findings | Identified Intermediates | Citation |
|---|---|---|---|---|
| Graphene Oxide/Zinc Oxide (GO/ZnO) | Aqueous Solution | 86.06% degradation of 25 ppm phenanthrene in 120 minutes under UV-Visible light. Follows first-order kinetics. | 9,10-phenanthrenequinone | researchgate.net |
| Copper/Nitrogen-doped Titanium Dioxide (Cu/N-doped TiO2) | Aqueous Solution | Up to 96% degradation efficiency under visible light, slightly higher than under UV irradiation (94%). | Not specified | functmaterials.org.ua |
| Akaganeite Nano-rods | Soil Surface | Degradation is fastest under acidic conditions. Rate increases with catalyst dose and addition of oxalic acid. | Phthalates, 9,10-phenanthrenequinone, Alkanoic acids | rsc.org |
| Iron(III)-modified Smectite Clay | Clay Surface | Fe(III)-smectite showed the highest photodegradation rate among tested clays, influenced by iron content. | Phthalates, 9,10-phenanthrenequinone, Alkanoic acids | researchgate.net |
Microbial Degradation Pathways and Bioremediation Potential
Bioremediation, which utilizes microorganisms to break down environmental pollutants, is considered a cost-effective and environmentally friendly approach for cleaning up sites contaminated with PAHs. frontiersin.orgnih.gov A wide variety of bacteria have been identified with the ability to degrade phenanthrene, often using it as a sole source of carbon and energy.
The microbial degradation of phenanthrene typically begins with an initial dioxygenation at different carbon positions (C-1,2, C-3,4, or C-9,10) of the aromatic rings. mdpi.com The most common pathway involves dioxygenation at the C-3,4 positions, leading to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene. This intermediate is then further metabolized to 1,2-dihydroxynaphthalene, which can subsequently enter either the phthalate (B1215562) or salicylate (B1505791) pathways, ultimately leading to mineralization through the tricarboxylic acid (TCA) cycle. mdpi.com
Several bacterial genera have been extensively studied for their phenanthrene-degrading capabilities, including Pseudomonas, Burkholderia, Nocardioides, Micromonospora, and Ramlibacter. jmb.or.krasm.org For instance, Pseudomonas putida and Burkholderia cepacia have demonstrated the ability to degrade phenanthrene, and this degradation can be enhanced by the addition of intermediate metabolites such as 1-hydroxy-2-naphthoate, salicylate, and catechol, which act as inducers for the metabolic pathway. jmb.or.kr Fungal species, such as Aspergillus, have also been shown to contribute to phenanthrene degradation, often working in consortium with bacteria. asm.org
The efficiency of bioremediation can be influenced by various environmental factors and the composition of the microbial community. Microbial consortia, comprising multiple bacterial and/or fungal species, are often more effective at degrading complex mixtures of PAHs than single microbial strains due to synergistic interactions. frontiersin.orgasm.org The presence of biosurfactants produced by some degrading bacteria can enhance the bioavailability of hydrophobic PAHs, thereby increasing their degradation rate. cellmolbiol.org
Table 2: Microbial Degradation of Phenanthrene and Related Compounds
| Microorganism/Consortium | Key Degradation Pathway | Intermediate Metabolites | Bioremediation Potential | Citation |
|---|---|---|---|---|
| Pseudomonas putida ATCC 17484 | Dioxygenation | 1-hydroxy-2-naphthoate, Salicylate, Catechol | Degradation enhanced by the addition of intermediate metabolites as inducers. | jmb.or.kr |
| Burkholderia cepacia PB12 | Dioxygenation | 1-hydroxy-2-naphthoate, Salicylate, Catechol | Significant induction of degradation with the addition of 1-hydroxy-2-naphthoate. | jmb.or.kr |
| Mycobacterium sp. WY10 | Dioxygenation at C-3,4 position | 3,4-dihydrophenanthrene-3,4-diol, 1,2-dihydroxynaphthalene | Utilizes both phthalate and salicylate pathways for mineralization. | mdpi.com |
| Fungal-Bacterial Consortium (Aspergillus LJD-9 and Pseudomonas XH-1) | Co-metabolism | Oxygenated intermediates | Enhanced phenanthrene removal efficiency (70.3%) compared to individual strains. | asm.org |
| Microalgal-Bacterial Consortium (Gonium pectorale and Bacillus licheniformis) | Not specified | 9,10-phenanthrenequinone, 2-(2'-hydroxybenzoyl)-benzoic acid | Effective degradation of phenanthrene (96%) and anthracene (B1667546) (99%). | frontiersin.org |
Analytical Methods for Detection in Complex Environmental Samples
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and related compounds in complex environmental matrices such as soil and water. The choice of analytical technique often depends on the specific matrix, the required detection limits, and the presence of interfering substances.
For the analysis of PAHs in soil, sample preparation is a critical step to extract the analytes from the complex matrix and remove interfering compounds. Techniques such as accelerated solvent extraction (ASE) and the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are commonly employed. interchim.frpubcompare.ai Following extraction, instrumental analysis is typically performed using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or gas chromatography coupled with mass spectrometry (GC-MS). interchim.frpubcompare.ai HPLC-FLD offers high sensitivity and selectivity for fluorescent PAHs. interchim.fr For non-fluorescent compounds or for more definitive identification, GC-MS is the preferred method. nih.gov Fluorescence spectroscopy combined with chemometric models like partial least squares (PLS) has also been proposed for the rapid quantitative analysis of phenanthrene in soil. nih.gov
In aqueous samples, the low concentrations of PAHs often necessitate a pre-concentration step. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used for this purpose. pjoes.comthermofisher.com A fully automated method combining microextraction by packed sorbents (MEPS) with large volume injection GC-MS has been developed for the determination of several PAHs in environmental water samples, offering low detection limits. nih.gov Isotope dilution methods coupled with GC-MS can provide high accuracy for the quantification of specific PAHs in water. researchgate.net
Table 3: Analytical Methods for the Detection of Phenanthrene and Related PAHs
| Analytical Technique | Environmental Sample | Sample Preparation | Key Features | Citation |
|---|---|---|---|---|
| HPLC-FLD | Soil | QuEChERS | Good recoveries (86.0% to 99.2%) and low limits of detection (0.005 to 0.78 ng/g). | interchim.fr |
| GC-MS | Soil | Accelerated Solvent Extraction (ASE) | Allows for the determination of a wide range of PAHs with good precision and recovery. | pubcompare.ai |
| Fluorescence Spectroscopy with CARS-PLS | Soil | Direct measurement | Rapid and accurate quantitative analysis with high prediction performance. | nih.gov |
| MEPS-GC-MS | Water | Microextraction by Packed Sorbents (MEPS) | Fully automated with low limits of detection (0.8 to 8.2 ng/L). | nih.gov |
| Isotope Dilution GC-MS | Water | Solid Phase Extraction (SPE) and Silica (B1680970) Gel Column Purification | High accuracy for the quantification of target PAHs. | researchgate.net |
Advanced Analytical and Separation Techniques
Chromatographic Methods for Purification and Analysis
Chromatography is a cornerstone for isolating and analyzing Phenanthrene-9-carbaldehyde from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages.
HPLC is a widely adopted method for the separation and quantification of PAHs and their derivatives due to its high resolution and sensitivity, particularly when coupled with fluorescence or UV detectors. For compounds like phenanthrene (B1679779) and its derivatives, reversed-phase HPLC is the standard approach.
Detailed research findings show that the separation is typically achieved on a C18 column. nih.govsigmaaldrich.com A gradient elution using a mobile phase consisting of acetonitrile and water is commonly employed to effectively separate various PAHs and their metabolites. nih.govsigmaaldrich.com Detection can be performed using a Diode Array Detector (DAD) at wavelengths around 254 nm, or for enhanced sensitivity and selectivity, a fluorescence detector can be utilized. nih.gov For instance, in the analysis of metabolites of a close derivative, phenanthrene-9,10-quinone, fluorescence detection was set at an excitation wavelength (λex) of 252 nm and an emission wavelength (λem) of 365 nm.
Table 1: Typical HPLC Conditions for Analysis of Phenanthrene Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile / Water Gradient |
| Detector | UV or Fluorescence |
| UV Wavelength | ~254 nm |
| Fluorescence λex/λem | ~252 nm / 365 nm |
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including aldehyde derivatives of PAHs. The direct analysis of aldehydes like this compound by GC-MS can be challenging due to their reactivity. und.edu To overcome this, a derivatization step is often employed. A validated method involves derivatization with O-2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA), which enhances thermal stability and chromatographic performance. und.edu
The analysis is performed on a capillary column, such as an HP-5MS (or equivalent), which consists of a nonpolar stationary phase. umanitoba.ca The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. umanitoba.ca For enhanced sensitivity in complex matrices, selected ion monitoring (SIM) mode is used to target specific ions characteristic of the analyte. umanitoba.ca The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for this compound, confirming a molecular weight of 206.24 g/mol . nist.gov
Table 2: GC-MS Method Parameters for Aldehyde Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | PFBHA |
| Column | HP-5MS (or similar) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Electrochemical Methods and Sensors
Electrochemical techniques offer a sensitive and often portable alternative to chromatographic methods for the detection of PAHs. These methods are based on the specific electrochemical properties of the target analyte or on biorecognition events.
Electrochemical immunosensors are a type of biosensor that combines the high specificity of an antibody-antigen interaction with the high sensitivity of an electrochemical transducer. tuni.fi Research has demonstrated the successful development of immunosensors for the detection of phenanthrene. nih.govhelixchrom.com These sensors are typically fabricated by modifying an electrode surface (e.g., glassy carbon) with materials that can amplify the signal and provide a stable support for antibody immobilization, such as multi-walled carbon nanotubes (MWCNTs) and chitosan. nih.govhelixchrom.com
The detection principle relies on the specific binding of a phenanthrene antibody to the target molecule. In a competitive assay format, the presence of phenanthrene (or a closely related derivative like this compound) in a sample competes with a known amount of labeled antigen, causing a measurable change in the electrochemical signal (e.g., current). Using techniques like differential pulse voltammetry (DPV), these sensors have achieved low detection limits, for instance, 0.30 ng·mL−1 for phenanthrene in seawater. nih.govhelixchrom.com
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound. Studies on phenanthrene and its derivatives provide insight into the electrochemical behavior that would be expected for this compound. CV experiments are typically conducted in a three-electrode cell, using a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
Investigations into the electrochemical behavior of phenanthrene have shown that it exhibits a distinct oxidation feature at potentials over ~4.3 V versus Li/Li+. Studies have also found that phenanthrene shows irreversible oxidation waves, suggesting that its radical cation state is unstable. helixchrom.com The stability of phenanthrene derivative radical ions can be significantly improved by increasing the conjugation of substituent groups attached to the phenanthrene core. helixchrom.com This indicates that the aldehyde group on this compound would influence its specific redox potential and the stability of its oxidized forms.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of phenanthrene (B1679779) derivatives has traditionally relied on methods like the Bardhan-Sengupta and Haworth syntheses. However, the future of phenanthrene-9-carbaldehyde synthesis lies in the development of more efficient, regioselective, and environmentally benign methodologies. Researchers are increasingly turning to modern catalytic systems to streamline the construction of the phenanthrene core and the introduction of the critical carbaldehyde functional group.
Future research is anticipated to focus on the following areas:
Palladium-Catalyzed Domino Reactions: Novel palladium-catalyzed domino or cascade reactions are showing immense promise. For instance, a one-pot reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by palladium, can construct a variety of phenanthrene derivatives through a sequence of C-H activation, decarbonylation, and a retro-Diels-Alder process acs.orgresearchgate.net. Further refinement of these methods could lead to direct and high-yield syntheses of this compound.
Metal-Catalyzed C-H Bond Activation: Direct C-H bond activation and functionalization are at the forefront of synthetic chemistry nih.govresearchgate.net. Future pathways will likely explore the direct introduction of a formyl group onto the phenanthrene skeleton, bypassing the need for pre-functionalized starting materials and thus improving atom economy.
Photochemical Synthesis: Light-mediated reactions offer a green alternative to traditional thermal methods. A novel method has been reported where 2-(o-tolyl)-substituted aromatic aldehydes are converted into phenanthrenes by heating with potassium tert-butoxide while being irradiated with a high-pressure mercury lamp nih.gov. The exploration of visible-light photocatalysis for this transformation could represent a significant step forward.
Iron-Catalyzed Reactions: The use of earth-abundant and less toxic metals like iron is a key goal in sustainable synthesis. Iron-catalyzed reactions, such as the synthesis of alkyl phenanthrene-9-carboxylates from phenanthrene, tetrachloromethane, and alcohols, provide a foundation for developing iron-catalyzed formylation reactions chemspider.com.
The table below summarizes some modern approaches to phenanthrene synthesis that could be adapted or further developed for this compound.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential for this compound |
| Domino Reaction | Palladium/Norbornadiene | One-pot synthesis, C-H activation, high efficiency acs.orgresearchgate.net. | Direct synthesis from simpler precursors. |
| Heck Reaction | Palladium(II) acetate (B1210297) | Forms C-C bonds, useful for building the polycyclic core mdpi.com. | A key step in a multi-step synthesis. |
| Photochemical Cyclization | Potassium tert-butoxide / UV light | Green chemistry approach, forms condensed aromatic systems nih.gov. | Direct conversion of biaryl aldehydes. |
| Iron-Catalyzed Carboxylation | Iron(III) acetylacetonate | Uses an earth-abundant metal, high yields for carboxylates chemspider.com. | Adaptation for direct formylation. |
Deeper Mechanistic Understanding of Biological Activities
The phenanthrene nucleus is a scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antimicrobial acs.orgnih.gov. While many studies have focused on phenanthrene derivatives in general, a deeper, mechanistic understanding of how this compound and its direct derivatives exert their biological effects is a crucial area for future research.
Cytotoxicity and Anticancer Potential: Derivatives such as phenanthrenequinones have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer researchgate.netdergipark.org.tr. The mechanism for the closely related 9,10-phenanthrenequinone is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and can lead to apoptosis (programmed cell death) nih.goviucr.org. Future studies should investigate whether this compound can be metabolized to similar quinone-like species within cells or if it possesses its own distinct cytotoxic mechanisms.
DNA Interaction: The planar aromatic system of phenanthrene suggests a potential for interaction with DNA. A recently synthesized Schiff base derived from this compound and 4-aminophenol (B1666318) was shown to bind to fish sperm DNA fishersci.ca. Spectrophotometric and viscosity measurements indicated a groove binding mode rather than intercalation between the base pairs fishersci.ca. This finding opens the door for designing specific DNA-targeting agents. Future mechanistic studies should employ techniques like molecular docking and advanced spectroscopy to pinpoint the precise interactions between this compound derivatives and DNA, and to understand the structural features that govern binding affinity and mode.
A summary of observed biological activities and potential mechanisms for phenanthrene derivatives is presented below.
| Biological Activity | Compound Type | Investigated Mechanism | Future Research Direction for this compound |
| Cytotoxicity | Phenanthrenequinones | Induction of apoptosis via Reactive Oxygen Species (ROS) generation nih.goviucr.org. | Investigate ROS production and apoptotic pathways induced by the compound or its metabolites. |
| Anticancer | Dihydrophenanthrenes | Not fully elucidated, but potent against various cancer cell lines dergipark.org.trsigmaaldrich.com. | Screen against a panel of cancer cell lines and identify molecular targets. |
| DNA Binding | Schiff base of this compound | Groove binding to dsDNA fishersci.ca. | Elucidate structure-activity relationships for DNA binding and explore potential as a therapeutic or diagnostic tool. |
| Antimicrobial | General Phenanthrenes | Varied, often involving membrane disruption or enzyme inhibition . | Screen against pathogenic bacteria and fungi and investigate the mechanism of action. |
Integration into Multi-Component Systems and Supramolecular Assemblies
The aldehyde group of this compound is a versatile functional handle for constructing larger, highly organized molecular architectures through covalent and non-covalent interactions. This capability positions it as a valuable building block in the field of supramolecular chemistry and crystal engineering.
Future research will likely focus on using this compound to create complex systems with emergent properties.
Schiff Base Formation: The condensation reaction between this compound and primary amines readily forms Schiff bases (imines). These molecules are not just synthetic intermediates but can act as ligands for metal complexes or as components of larger self-assembled structures fishersci.ca.
Hydrogen Bonding and π-π Stacking: The resulting derivatives can engage in specific intermolecular interactions. For example, a Schiff base formed from this compound and 4-aminophenol organizes in the solid state through phenol-imine hydrogen bonds, creating supramolecular chains fishersci.ca. Furthermore, the extensive aromatic surface of the phenanthrene units facilitates π-π stacking interactions, adding another layer of control over the assembly process fishersci.ca. Similarly, the oxime derivative of this compound forms one-dimensional polymeric chains via O—H⋯N hydrogen bonds nih.gov.
The ability to precisely control the assembly of molecules is critical for the bottom-up fabrication of functional materials. The integration of the rigid, planar phenanthrene unit into these systems can impart desirable electronic and photophysical properties. Future work will explore the creation of liquid crystals, gels, and porous organic frameworks where the this compound moiety plays a key structural and functional role.
Advanced Materials Development from this compound Scaffolds
The unique photophysical properties of the phenanthrene core—namely its inherent fluorescence—make this compound an attractive scaffold for the development of advanced functional materials, particularly in the realm of optical sensors and probes.
Fluorescent Probes: this compound is explicitly used as a starting material to create fluorescent probes mdpi.comscirp.org. The aldehyde group allows for its easy incorporation into larger molecular systems designed to detect specific analytes. The fluorescence of the phenanthrene unit can be modulated (either enhanced or quenched) upon binding to a target ion or molecule. For example, a phenanthrene[9,10-d]imidazole-phenol-based probe has been developed for the "turn-on" detection of copper ions (Cu²⁺).
The future in this area involves the rational design of this compound-based probes with enhanced features:
Higher Selectivity and Sensitivity: Tailoring the receptor unit attached to the aldehyde will lead to probes that can detect specific analytes even in complex biological or environmental samples.
Ratiometric and Turn-On Sensing: Moving beyond simple fluorescence quenching or enhancement to ratiometric probes (which exhibit a shift in emission wavelength) or "turn-on" probes (which are non-fluorescent until they bind the analyte) can improve detection accuracy.
Sensing in Biological Systems: Developing water-soluble and cell-permeable probes for imaging ions and biomolecules within living cells is a major frontier.
| Application Area | Derivative Type | Principle of Operation | Future Development |
| Ion Sensing | Imidazole-based derivatives | Aggregation-Induced Emission (AIE) and coordination to metal ions. | Probes for other environmentally and biologically relevant ions (e.g., Hg²⁺, Fe³⁺). |
| Microenvironment Probing | Substituted phenanthrenes | Sensitivity of fluorescence to solvent polarity and viscosity. | Development of probes for mapping cellular microenvironments like mitochondria or lipid rafts. |
| Bio-imaging | Schiff bases, other conjugates | Covalent labeling of biomolecules or specific localization within cells. | Integration of targeting moieties for specific organelles or disease markers. |
Q & A
Q. What are the primary synthetic routes for Phenanthrene-9-carbaldehyde, and how do their yields compare?
this compound is synthesized via two main routes:
- Route 1 : Oxidation of Phenanthrene-9-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or MnO₂, achieving ~92% yield.
- Route 2 : Formylation of 9-bromophenanthrene via reaction with N,N-dimethylformamide (DMF) in the presence of a palladium catalyst, yielding ~91%. Key factors influencing yield include solvent polarity, catalyst efficiency, and reaction time. Optimization of stoichiometry and temperature is critical .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Melting Point : 100–103°C (determined via differential scanning calorimetry, DSC).
- Boiling Point : 405.7°C at 760 mmHg (estimated using Joback and Crippen methods).
- logP (Octanol/Water Partition Coefficient) : Predicted via quantitative structure-activity relationship (QSAR) modeling. These properties are essential for solubility studies and reaction design. Experimental validation using GC-MS or HPLC is recommended for accuracy .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Storage : Maintain at 2–8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation.
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose via licensed waste handlers. Acute oral toxicity (rat LD₅₀ >11,500 mg/kg) suggests moderate hazard, but prolonged exposure risks require ventilation controls .
Advanced Research Questions
Q. How does this compound participate in transition metal-catalyzed reactions, and what mechanistic insights exist?
this compound acts as a substrate in Fe(III)-catalyzed domino C–N bond formation, enabling synthesis of benzimidazoles. Its steric bulk (>6.5 Å molecular width) limits reactivity in size-selective reductions (e.g., with UiOAB catalysts), highlighting the role of steric hindrance in reaction design. Mechanistic studies recommend kinetic profiling and DFT calculations to elucidate activation barriers .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and aromatic backbone signals.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206 confirms molecular weight (C₁₅H₁₀O).
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (aromatic C–H). Cross-validation with X-ray crystallography is advised for structural confirmation .
Q. How can researchers resolve contradictions in reactivity data for this compound across studies?
Discrepancies in reactivity (e.g., inertness in certain catalytic systems) may arise from:
- Steric Effects : Bulkiness hindering catalyst access (observed in UiOAB-mediated reductions).
- Electronic Factors : Electron-withdrawing aldehyde group deactivating the aromatic ring. Mitigation strategies include:
- Computational Modeling : DFT to map electron density and reactive sites.
- Comparative Studies : Benchmarking against less bulky analogs (e.g., benzaldehyde) .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to validate findings. For example, reconcile toxicity predictions (QSAR models) with in vitro assays .
- Experimental Design : Prioritize inert conditions (e.g., Schlenk lines) for air-sensitive reactions involving the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
